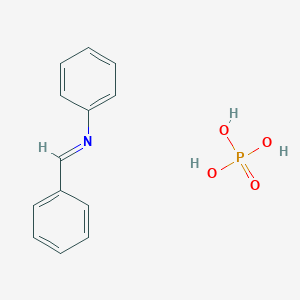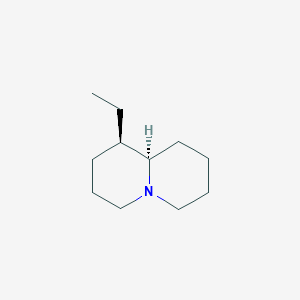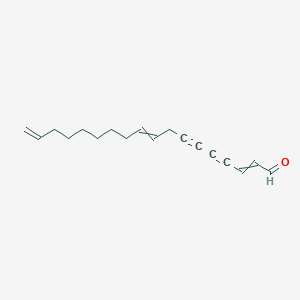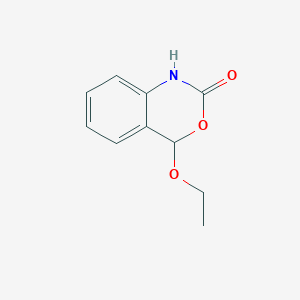
1,2,4-Oxadiazol-5(4H)-one, 3,4-diethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Oxadiazol-5(4H)-one, 3,4-diethyl- is a heterocyclic compound containing an oxadiazole ring. Compounds with oxadiazole rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-oxadiazol-5(4H)-one derivatives typically involves the cyclization of appropriate precursors. Common synthetic routes include:
Cyclization of hydrazides with carboxylic acids or their derivatives: This method involves the reaction of hydrazides with carboxylic acids, esters, or acid chlorides under acidic or basic conditions.
Cyclization of amidoximes with carboxylic acids or their derivatives: Amidoximes can react with carboxylic acids or their derivatives to form oxadiazole rings.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Oxadiazol-5(4H)-one derivatives can undergo various chemical reactions, including:
Oxidation: Oxidative reactions can modify the functional groups attached to the oxadiazole ring.
Reduction: Reduction reactions can lead to the formation of different derivatives with altered biological activities.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxadiazole N-oxides, while reduction may yield hydroxylated derivatives.
Aplicaciones Científicas De Investigación
1,2,4-Oxadiazol-5(4H)-one derivatives have a wide range of scientific research applications, including:
Medicinal Chemistry: These compounds are studied for their potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.
Agriculture: They are explored for their use as pesticides and herbicides.
Materials Science: Oxadiazole derivatives are investigated for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 1,2,4-oxadiazol-5(4H)-one derivatives varies depending on their specific application. In medicinal chemistry, these compounds may interact with various molecular targets, such as enzymes or receptors, to exert their biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Oxadiazole: A parent compound with a similar ring structure but without the additional functional groups.
1,3,4-Oxadiazole: Another isomer with a different arrangement of nitrogen and oxygen atoms in the ring.
1,2,5-Oxadiazole: A related compound with a different ring structure.
Uniqueness
1,2,4-Oxadiazol-5(4H)-one, 3,4-diethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the diethyl groups may enhance its lipophilicity and potentially improve its interaction with biological targets.
Propiedades
Número CAS |
62626-34-0 |
|---|---|
Fórmula molecular |
C6H10N2O2 |
Peso molecular |
142.16 g/mol |
Nombre IUPAC |
3,4-diethyl-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C6H10N2O2/c1-3-5-7-10-6(9)8(5)4-2/h3-4H2,1-2H3 |
Clave InChI |
FZZGHDWFTQCDCG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NOC(=O)N1CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-1-[(E)-methyldiazenyl]-N-propylpropan-1-amine](/img/structure/B14512798.png)
![2-Methyl-1-[(prop-2-en-1-yl)sulfanyl]prop-1-ene](/img/structure/B14512801.png)




![Diethyl [(4-cyanonaphthalen-1-yl)methyl]phosphonate](/img/structure/B14512826.png)
![1,2-Dichloro-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14512829.png)


![4-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B14512848.png)


